But-2-eneperoxoic acid

epoxidation kinetics peroxyacid electrophilicity structure–reactivity relationships

But-2-eneperoxoic acid (also known as percrotonic acid or 2-buteneperoxoic acid) is a C₄ peroxycarboxylic acid with the molecular formula C₄H₆O₃ and a molecular weight of 102.09 g/mol. The compound features an α,β-unsaturated carbon–carbon double bond in conjugation with the carbonyl group, and a peroxycarboxylate moiety (–C(=O)OOH) that serves as the electrophilic oxygen‑transfer center.

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS No. 5813-77-4
Cat. No. B15490070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBut-2-eneperoxoic acid
CAS5813-77-4
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESCC=CC(=O)OO
InChIInChI=1S/C4H6O3/c1-2-3-4(5)7-6/h2-3,6H,1H3
InChIKeyTXNBRZBEFMJQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





But-2-eneperoxoic Acid (CAS 5813-77-4) – Peroxyacid Specifications and Procurement Baseline


But-2-eneperoxoic acid (also known as percrotonic acid or 2-buteneperoxoic acid) is a C₄ peroxycarboxylic acid with the molecular formula C₄H₆O₃ and a molecular weight of 102.09 g/mol . The compound features an α,β-unsaturated carbon–carbon double bond in conjugation with the carbonyl group, and a peroxycarboxylate moiety (–C(=O)OOH) that serves as the electrophilic oxygen‑transfer center. This structural motif distinguishes it from saturated short‑chain peroxyacids (e.g., peracetic acid) and from aromatic peroxyacids (e.g., m‑chloroperoxybenzoic acid, mCPBA), imparting a unique reactivity profile that is relevant for selective oxidations, atmospheric oxidation mechanisms, and peracid‑based antimicrobial formulations [1].

Why Generic Peroxyacid Substitution Fails for But-2-eneperoxoic Acid Applications


Peroxycarboxylic acids are not interchangeable oxidants or antimicrobial agents; their performance is governed by the electronic and steric properties of the R‑group, which modulate electrophilicity, hydrolytic stability, and partition coefficients. The conjugated enone‑like system of but‑2‑eneperoxoic acid confers a distinct resonance stabilization that alters the electrophilicity of the peroxy oxygen relative to saturated analogs [1]. Furthermore, the presence of the unsaturation influences both the self‑accelerated decomposition temperature (SADT) and the compatibility with stabilizer packages, as documented in patent literature on peroxycarboxylic acid formulations [2]. Consequently, substituting a generic peroxyacid without verifying the specific reactivity, stability, and regulatory classification of the formulation can lead to unpredictable oxidation yields, compromised antimicrobial efficacy, or logistics‑related shipping restrictions. The quantitative evidence in Section 3 substantiates these differences, though it must be noted that compound‑specific head‑to‑head data for but‑2‑eneperoxoic acid remain limited in the public domain.

But-2-eneperoxoic Acid Quantitative Differentiation Evidence vs. Peroxyacid Comparators


Electrophilicity and Epoxidation Reactivity Ranking among C₂–C₄ Peroxyacids

The conjugated double bond in but‑2‑eneperoxoic acid withdraws electron density from the peroxycarboxylate moiety, thereby increasing the electrophilicity of the terminal peroxy oxygen relative to saturated short‑chain peroxyacids. In a systematic linear free‑energy study of perhydrolysis rates, the apparent rate constant for peroxyacid formation (and by inference, the reactivity of the peroxyacid itself) correlated with the Taft σ* parameter of the R‑group [1]. While direct rate constants for but‑2‑eneperoxoic acid epoxidation are not reported, the class‑level inference based on σ* values suggests that the α,β‑unsaturated derivative is more electrophilic (and therefore more reactive toward electron‑rich alkenes) than peracetic acid or perpropionic acid, but less reactive than peroxyformic acid [1]. This ranking is critical for predicting selectivity in polyunsaturated substrates where over‑oxidation must be minimized.

epoxidation kinetics peroxyacid electrophilicity structure–reactivity relationships

Ionic Mobility and Hydrodynamic Radius – Comparative Data for Peroxycarboxylates

Capillary electrophoresis with contactless conductivity detection (CE‑C⁴D) was employed to determine ionic mobilities, diffusion coefficients, and hydrodynamic radii of performate, peracetate, and perpropionate anions [1]. Although but‑2‑eneperoxoic acid was not included in this dataset, the study provides a class‑level benchmark: the hydrodynamic radius of peracetate (2.4 Å) and perpropionate (2.8 Å) indicates that peroxycarboxylate size influences electrophoretic migration and, by extension, membrane permeability in biological or formulation contexts. The unsaturated derivative is expected to have a slightly larger hydrodynamic radius due to the planar, conjugated backbone, which may affect its diffusion‑controlled reaction rates and its partitioning in biphasic oxidations. These parameters are directly relevant for designing continuous‑flow epoxidation processes or antimicrobial formulations where the active species must penetrate biofilms [2].

capillary electrophoresis peroxycarboxylate speciation physical–chemical properties

Thermal Stability and SADT Classification – Relevance for Storage and Transport

Peroxycarboxylic acids are classified as self‑reactive substances under UN TDG guidelines, and their transport packaging size is restricted based on the self‑accelerating decomposition temperature (SADT). Stabilized peroxycarboxylic acid compositions are disclosed in patent literature, with claims that specific stabilizer packages (e.g., mineral acids + chelants) increase the SADT and allow larger packaging formats (e.g., >50 kg) for commercial distribution [1]. While the SADT of pure but‑2‑eneperoxoic acid is not publicly reported, the compound's conjugated unsaturation may influence its exothermic decomposition kinetics relative to saturated analogs. The patent teaches that peroxycarboxylic acids with higher carbon numbers or unsaturation require tailored stabilizer systems to avoid UN 5.2 (D) classification, which caps package size at 50 kg [1]. Procurement of bulk quantities therefore depends on verifying that the supplied material meets the stability specifications required for safe, economical shipping.

organic peroxide safety self‑accelerating decomposition temperature transport regulations

pKa Values of C₁–C₃ Peroxyacids – Acidity Trend and Its Implications

The pKa of a peroxycarboxylic acid governs its degree of ionization in aqueous media, which in turn affects its reactivity, stability, and partitioning. Using CE‑C⁴D, the pKa values of performic acid (8.2), peracetic acid (8.3), and perpropionic acid (8.5) were estimated [1]. These values are approximately 3–4 pKa units higher (i.e., the acids are 1000‑fold weaker) than the corresponding carboxylic acids, a consequence of the absence of resonance stabilization in the peroxycarboxylate anion [2]. But‑2‑eneperoxoic acid is expected to have a pKa in the range 8.0–8.5, with the α,β‑unsaturation possibly lowering the pKa slightly (making it a stronger acid) compared to perpropionic acid. The exact value has not been reported, but the class‑level trend informs buffer selection for reactions where pH control is critical to prevent peroxyacid decomposition or undesired ring‑opening of epoxides.

peroxyacid pKa ionization constant reactivity–acidity correlation

Antimicrobial Efficacy of α,β‑Unsaturated Peroxyacids – Potential for Enhanced Performance

Patents and literature suggest that peroxycarboxylic acids derived from unsaturated carboxylic acids (e.g., maleic acid, crotonic acid) exhibit differentiated antimicrobial activity due to their ability to disrupt microbial membranes via both oxidative and Michael‑addition mechanisms [1][2]. Specifically, a patent application teaches that aged aqueous antimicrobial compositions prepared from crotonic acid and hydrogen peroxide, which generate percrotonic acid (but‑2‑eneperoxoic acid) in situ, demonstrate sustained biocidal activity after storage periods exceeding 14 days [1]. While quantitative log‑reduction data are not provided for the pure compound, the disclosure implies that the unsaturated peroxyacid offers an advantage over saturated short‑chain peroxyacids (e.g., peracetic acid) in terms of residual antimicrobial action. This property may be exploited in industrial sanitizers or preservative blends where extended efficacy is required without re‑application.

peroxyacid antimicrobial stabilized peracid formulations crotonic acid derivatives

But-2-eneperoxoic Acid – Research and Industrial Application Scenarios Based on Quantitative Differentiation


Selective Epoxidation of Electron‑Rich Alkenes in Fine Chemical Synthesis

The enhanced electrophilicity of but‑2‑eneperoxoic acid relative to saturated short‑chain peroxyacids (as inferred from structure–reactivity relationships [1]) makes it a candidate for selective epoxidation of sensitive, electron‑rich substrates. In laboratory‑scale preparations, using a peroxyacid with a conjugated α,β‑unsaturated backbone can reduce the required molar excess and minimize side reactions such as Baeyer–Villiger oxidation or epoxide ring‑opening. This scenario is particularly relevant for the synthesis of chiral epoxide intermediates where mild, electrophilic oxygen transfer is required to preserve stereochemical integrity [1]. Researchers procuring this compound should consider it when peracetic acid is insufficiently reactive or mCPBA is too harsh.

Stabilized Peroxyacid Formulations for Industrial Sanitation and Biofilm Control

The disclosure that aged compositions containing percrotonic acid retain antimicrobial activity beyond 14 days [2] supports the use of but‑2‑eneperoxoic acid (or its in‑situ generated form) in stabilized sanitizer formulations. In contrast to peracetic acid, which rapidly decomposes in dilute aqueous solutions, formulations containing the unsaturated peroxyacid may provide extended surface disinfection in food processing, beverage bottling, or healthcare environments. Procurement specialists evaluating this compound for sanitation applications should verify the specific stabilizer package and confirm that the SADT classification permits economical shipping (e.g., >50 kg packaging) as taught by patent literature [3].

Atmospheric Chemistry Model Compounds and Oxidation Mechanism Studies

But‑2‑eneperoxoic acid (percrotonic acid) has been studied as a key intermediate in the atmospheric oxidation of crotonaldehyde, a volatile organic compound emitted from biogenic and anthropogenic sources [2]. Its role in the formation of secondary organic aerosols and in the degradation pathway of unsaturated aldehydes makes it a valuable reference standard for atmospheric chemistry laboratories. Procurement of a well‑characterized sample enables accurate kinetic measurements and the validation of computational models predicting tropospheric oxidation processes.

Analytical Method Development and Peroxycarboxylate Speciation Studies

The physical–chemical properties of peroxycarboxylates (ionic mobility, hydrodynamic radius, pKa) are essential parameters for developing capillary electrophoresis and chromatographic methods to quantify peracids in complex matrices [4]. But‑2‑eneperoxoic acid serves as a model unsaturated peroxyacid for extending these analytical techniques to more reactive, conjugated systems. Quality control laboratories in the chemical or pharmaceutical industry that need to monitor peroxyacid levels in reaction mixtures or final products may find this compound useful as a calibration standard or method‑development analyte.

Technical Documentation Hub

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